molecular formula C10H8BrF3O B8286407 1-(2-Bromophenyl)-4,4,4-trifluorobutan-2-one

1-(2-Bromophenyl)-4,4,4-trifluorobutan-2-one

Cat. No. B8286407
M. Wt: 281.07 g/mol
InChI Key: PWMPAKZDNNTYIB-UHFFFAOYSA-N
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Patent
US09249127B2

Procedure details

To a solution of 2,2,2-trifluoroethanamine hydrochloride (27.1 g, 200 mmol) in DCM (400 ml) and water (50 ml) was added NaNO2 (15.43 g, 241 mmol) at 0° C. and stirred for 1 h. Then cooled to 78° C. then added 2-(2-bromophenyl)acetaldehyde (20 g, 100 mmol) and ZrCl4 (30.4 g, 130 mmol) and stirred for 2 h. The reaction mixture was quenched with MeOH (30 ml). The title compound was purified by separation methods A and E. (Yield 13.0 g).
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.43 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:7])([F:6])[CH2:4]N.N([O-])=O.[Na+].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH:20]=[O:21]>C(Cl)Cl.O.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20](=[O:21])[CH2:4][C:3]([F:7])([F:6])[F:2] |f:0.1,2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
15.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC=O
Name
Quantity
30.4 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with MeOH (30 ml)
CUSTOM
Type
CUSTOM
Details
The title compound was purified by separation methods A and E

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=CC=C1)CC(CC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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